Home > Products > Screening Compounds P1615 > PKCθ Pseudosubstrate Inhibitor
PKCθ Pseudosubstrate Inhibitor -

PKCθ Pseudosubstrate Inhibitor

Catalog Number: EVT-1506272
CAS Number:
Molecular Formula: C95H165N39O20
Molecular Weight: 2173.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PKCθ pseudosubstrate inhibitor is a synthetic peptide that corresponds to amino acid residues of the pseudosubstrate domain of protein kinase Cθ (PKCθ). It selectively, reversibly, and substrate-competitively inhibits PKCθ activity and, thus, is used to delineate the signaling functions of PKCθ, which are thought to be involved in several autoimmune disorders.
Overview

The PKCθ Pseudosubstrate Inhibitor is a synthetic peptide designed to inhibit the activity of protein kinase C theta, an enzyme involved in various cellular signaling pathways. This inhibitor is particularly valuable in research contexts for studying the role of protein kinase C in cellular processes such as proliferation, differentiation, and apoptosis. The inhibitor is classified as a myristoylated, cell-permeable, reversible, substrate-competitive inhibitor, making it effective in modulating the biological activity of its target enzyme.

Source and Classification

Protein kinase C theta is part of the protein kinase C family, which consists of multiple isoforms categorized into three main classes based on their structural characteristics: conventional, novel, and atypical. The PKCθ isoform falls under the novel category, which is distinguished by its unique regulatory domain structure that allows it to respond to different cellular signals. The PKCθ Pseudosubstrate Inhibitor specifically mimics the natural pseudosubstrate domain of PKCθ, allowing it to competitively inhibit the enzyme's activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of the PKCθ Pseudosubstrate Inhibitor typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of the peptide. The myristoylation process involves attaching a myristoyl group (a fatty acid) to enhance cell permeability and stability. The final product is generally purified using high-performance liquid chromatography to ensure high purity levels (≥95% by HPLC) before use in biological experiments.

Molecular Structure Analysis

Structure and Data

The chemical formula for the PKCθ Pseudosubstrate Inhibitor is C₁₀₅H₁₈₂N₃₅O₂₂S. Its structure includes a myristoylated tail that aids in membrane penetration, along with a sequence that corresponds to the pseudosubstrate region of PKCθ. The peptide sequence is as follows: Myr-Leu-His-Gln-Arg-Arg-Gly-Ala-Ile-Lys-Gln-Ala-Lys-Val-His-His-Val-Lys-Cys-NH₂. This structure enables it to effectively compete with natural substrates for binding to the active site of PKCθ.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving the PKCθ Pseudosubstrate Inhibitor is its competitive inhibition of protein kinase C theta. This occurs when the inhibitor binds to the active site of PKCθ, preventing substrate phosphorylation. The inhibitor's effectiveness can be quantified through its IC50 value, which typically ranges from 10-20 µM against insulin-stimulated transport in intact adipocytes. Such reactions are crucial for understanding how modulation of PKCθ affects downstream signaling pathways.

Mechanism of Action

Process and Data

The mechanism by which the PKCθ Pseudosubstrate Inhibitor operates involves mimicking the natural pseudosubstrate domain of protein kinase C theta. By binding to the active site, it stabilizes a conformation that prevents substrate access and subsequent phosphorylation events. This competitive inhibition effectively reduces PKCθ activity, thereby influencing various cellular responses such as insulin signaling and immune responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a lyophilized solid.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the environment.
  • Stability: Maintains stability under recommended storage conditions but should be handled with care due to its potential reactivity.

Relevant physicochemical data include:

  • Purity: ≥95% by HPLC
  • Cell Permeability: Yes
  • Formulation: Supplied as a trifluoroacetate salt.
Applications

Scientific Uses

The primary applications of the PKCθ Pseudosubstrate Inhibitor include:

  • Research on Protein Kinase C Pathways: Used extensively in studies investigating signaling pathways mediated by protein kinase C theta.
  • Cancer Research: Investigating the role of PKCθ in tumorigenesis and potential therapeutic targets.
  • Immunology: Understanding T-cell activation and differentiation processes where PKCθ plays a crucial role.
  • Metabolic Studies: Exploring insulin signaling mechanisms within adipocytes.
Structural Biology of PKCθ

Domain Architecture of PKCθ: Regulatory vs. Catalytic Regions

Protein kinase C-theta (PKCθ) belongs to the novel (nPKC) subfamily of serine/threonine kinases, characterized by its Ca²⁺-independent activation and distinct domain organization. The enzyme comprises two functional segments: an N-terminal regulatory region and a C-terminal catalytic domain, connected by a flexible hinge (V3 domain) [2] [6]. The regulatory domain contains:

  • Tandem C1 domains (C1A-C1B): Binds diacylglycerol (DAG) and phorbol esters. The C1B domain in PKCθ shows higher affinity for DAG than C1A, driving membrane translocation [3] [4].
  • C2-like domain: Lacks Ca²⁺-binding capability but mediates phosphotyrosine interactions critical for T-cell receptor signaling [3].
  • Pseudosubstrate (PS) domain: A 15-20 amino acid sequence (e.g., Arg-Ala-Arg-Phe-Ala-Ala-Arg-Gly-Lys-Leu) that occludes the substrate-binding cavity in the catalytic domain, maintaining autoinhibition [6] [8].

The catalytic domain contains conserved C3 (ATP-binding) and C4 (substrate-binding) motifs. Disruption of PS-catalytic interactions—via phosphorylation (e.g., Tyr⁹⁰ in the C2 domain) or DAG binding—releases autoinhibition and enables substrate phosphorylation [3] [7].

Table 1: Key Domains in PKCθ and Their Functions

DomainStructural FeaturesFunctional Role
PseudosubstrateBasic residues mimic substratesBlocks catalytic site autoinhibitory
C1A-C1BCysteine-rich zinc finger motifsDAG/phorbol ester binding
C2-likeNo Ca²⁺-binding acidic residuesPhosphotyrosine-mediated membrane docking
Catalytic (C3-C4)Conserved kinase foldATP/substrate binding and phosphorylation

Pseudosubstrate Domain Sequence Homology Across PKC Isoforms

The pseudosubstrate domain maintains autoinhibition across all PKC isoforms, but its sequence and accessibility vary significantly between subfamilies:

  • Conventional PKCs (cPKCα/β/γ): Feature accessible PS domains (e.g., PKCα: Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln). Accessibility enables rapid Ca²⁺-dependent activation [6] [8].
  • Novel PKCs (nPKCθ/δ/ε): Exhibit moderate accessibility due to steric hindrance from adjacent domains. PKCθ’s PS (Arg-Ala-Arg-Phe-Ala-Ala-Arg-Gly-Lys-Leu) shares 60% homology with PKCδ but diverges at key hydrophobic positions [1] [8].
  • Atypical PKCs (aPKCζ/ι): Lack DAG-responsive C1 domains and possess hydrophobic PS motifs (e.g., PKCι: Arg-Arg-Phe-Gly-Ala-Val-Arg-Ala-Lys-Ile), reducing reliance on lipid cofactors [6] [10].

Notably, PKCθ’s PS domain contains a unique Ala-Ala insertion absent in cPKCs, potentially influencing its DAG sensitivity and membrane dissociation kinetics [1] [6]. Evolutionary conservation analysis reveals >80% sequence identity in PS domains within subfamilies but <40% between subfamilies, highlighting isoform-specific regulatory mechanisms [8].

Table 2: Pseudosubstrate Sequence Homology and Accessibility

Isoform ClassExample SequenceAccessibilityHomology to PKCθ
nPKCθR-A-R-F-A-A-R-G-K-LModerate100%
cPKCαR-F-A-R-K-G-A-L-R-QHigh40%
nPKCδR-A-R-F-A-R-G-K-LModerate60%
aPKCιR-R-F-G-A-V-R-A-K-ILow30%

Conformational Dynamics of the PKCθ Pseudosubstrate-Catalytic Core Interaction

The autoinhibited state of PKCθ is stabilized by intramolecular interactions between the PS domain and the catalytic core. Key dynamic regulators include:

  • ATP-dependent stabilization: ATP binding increases PS-catalytic affinity by 1000-fold, as shown by FRET-based dissociation assays (KD = 80 nM with ATP vs. >10 µM without ATP) [8]. This nucleotide-induced "clamping" reinforces autoinhibition under basal conditions.
  • Regulatory domain cooperativity: The C1a domain enhances PS-catalytic binding by 30-fold, while C1b and C2 further reduce dissociation rates (koff = 0.005 s⁻¹ for full regulatory domains vs. 0.014 s⁻¹ for PS alone) [8].
  • Phosphorylation-triggered release: TCR/CD28 engagement induces phosphorylation of Tyr⁹⁰ in the C2 domain, disrupting its intramolecular tether to the C1 domains. This releases the PS domain from the catalytic site, enabling kinase activation [3] [7].

Mutagenesis studies confirm that disrupting the C1a-catalytic interface (e.g., via V1 domain mutations) reduces autoinhibition, leading to constitutive activity and aberrant T-cell signaling [7].

Table 3: Impact of Regulatory Domains on Pseudosubstrate-Catalytic Interactions

Domain CompositionDissociation Rate (koff, s⁻¹)Relative Binding Affinity
PS alone0.014 ± 0.0021x
PS + C1a0.011 ± 0.00130x
PS + C1a + C1b0.009 ± 0.00150x
PS + C1a + C1b + C20.005 ± 0.001100x

Comparative Analysis of PKCθ vs. Atypical PKC Pseudosubstrate Motifs

Pseudosubstrate motifs exhibit subfamily-specific adaptations that dictate activation mechanisms:

  • Specificity determinants:
  • PKCθ requires basic residues (Arg¹⁹, Arg²¹, Arg²⁵) for electrostatic complementarity with acidic pockets in the catalytic domain [8].
  • aPKCs (ζ/ι) feature hydrophobic residues (e.g., Val⁷, Ile¹⁰ in PKCι) that bind a unique hydrophobic groove adjacent to the catalytic cleft, enabling DAG-independent regulation [10].
  • Activation mechanisms:
  • PKCθ: PS release is triggered by DAG-induced membrane recruitment and C2 domain phosphotyrosine binding [3] [4].
  • aPKCs: PS displacement relies on protein-protein interactions (e.g., Par-3 binding to PB1 domain) rather than lipid cofactors [10].
  • Structural plasticity:PKCθ’s PS domain adopts an extended conformation when bound to the catalytic core, while aPKCι’s PS forms a compact loop stabilized by hydrophobic interactions. This difference underlies the inability of aPKC PS peptides to inhibit nPKCs [6] [10].

The divergent evolution of PS motifs is exemplified by PKCι’s complex with Par-3, where substrate recognition requires a Φ-(X)-Basic-Basic motif (Φ = hydrophobic residue), contrasting with PKCθ’s preference for Basic-X-Basic-Hydrophobic sequences [10].

Table 4: Pseudosubstrate Functional Divergence in PKC Subfamilies

FeaturePKCθ (nPKC)PKCι (aPKC)
Core SequenceR-A-R-F-A-A-R-G-K-LR-R-F-G-A-V-R-A-K-I
Key ResiduesArg¹⁹, Arg²¹, Phe²²Phe³, Val⁷, Ile¹⁰
Activation TriggerDAG, phosphotyrosine bindingPB1 domain protein interactions
Inhibitor DesignMimic PS basic motifTarget hydrophobic pocket

Compound Names Mentioned: PKCθ, PKCα, PKCδ, PKCε, PKCι, PKCζ, Par-3, DAG, ATP.

Properties

Product Name

PKCθ Pseudosubstrate Inhibitor

Molecular Formula

C95H165N39O20

Molecular Weight

2173.6

InChI

InChI=1S/C95H165N39O20/c1-9-51(6)74(134-76(139)52(7)120-73(137)47-118-78(141)59(25-16-36-112-91(101)102)123-82(145)63(27-18-38-114-93(105)106)126-86(149)67(31-33-72(100)136)129-88(151)69(44-55-46-111-48-119-55)131-77(140)57(98)41-49(2)3)89(152)130-61

InChI Key

OWVMIDKPSPZRQE-JPMNJRGHSA-N

SMILES

[H]N[C@@H](CC(C)C)C(N[C@H](C(N[C@@H](CCC(N)=O)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCNC(N)=N)C(NCC(N[C@H](C(N[C@]([C@H](CC)C)([H])C(N[C@@H](CCCCN)C(N[C@@H](CCC(N)=O)C(N[C@H](C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCNC(N)=N)C(N[C@H](C(N[C@@H](CCCNC(N)=N)C(N[C@@H]

Synonyms

Protein Kinase Cθ Pseudosubstrate Inhibitor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.